1,2-di(pyridin-3-yl)diazene

Overview

Description

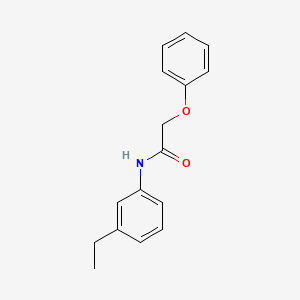

1,2-Di(pyridin-3-yl)diazene is an organic compound characterized by the presence of two pyridine rings connected by a diazene (N=N) linkage. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.

Biochemical Analysis

Biochemical Properties

Pyridine, 3,3’-azobis- plays a crucial role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with enzymes, proteins, and other biomolecules through its azo and pyridine groups. For instance, it has been used to prepare luminescent MOFs that can selectively detect metal ions such as Fe3+ and Al3+ . The interactions between Pyridine, 3,3’-azobis- and these metal ions involve coordination bonds, which result in changes in fluorescence intensity.

Cellular Effects

Pyridine, 3,3’-azobis- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its effects on cell function are mediated through its interactions with specific biomolecules. For example, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, Pyridine, 3,3’-azobis- can modulate gene expression by binding to DNA or interacting with transcription factors.

Molecular Mechanism

The molecular mechanism of Pyridine, 3,3’-azobis- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For instance, Pyridine, 3,3’-azobis- has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine, 3,3’-azobis- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Pyridine, 3,3’-azobis- vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of Pyridine, 3,3’-azobis- have been associated with oxidative stress and cellular damage in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

Pyridine, 3,3’-azobis- is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Pyridine, 3,3’-azobis- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it has been found to bind to certain transport proteins that facilitate its uptake into cells and subsequent distribution to target sites .

Subcellular Localization

The subcellular localization of Pyridine, 3,3’-azobis- is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, Pyridine, 3,3’-azobis- has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it may be targeted to other organelles such as mitochondria, where it can influence cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(pyridin-3-yl)diazene can be synthesized through the diazotization of 3-aminopyridine followed by coupling with another pyridine derivative. The reaction typically involves the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which then reacts with the pyridine derivative under controlled conditions to form the desired diazene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(pyridin-3-yl)diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the diazene linkage can yield hydrazine derivatives.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1,2-Di(pyridin-3-yl)diazene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-di(pyridin-3-yl)diazene involves its ability to interact with various molecular targets through its diazene linkage and pyridine rings. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its ability to undergo redox reactions and substitutions allows it to modulate biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

1,2-Di(pyridin-4-yl)diazene: Similar structure but with pyridine rings at the 4-position.

1,2-Di(pyridin-2-yl)diazene: Pyridine rings at the 2-position.

4-[(Pyridin-3-yl)diazenyl]morpholine: Contains a morpholine ring instead of a second pyridine ring.

Uniqueness

1,2-Di(pyridin-3-yl)diazene is unique due to its specific positioning of the pyridine rings at the 3-position, which influences its reactivity and coordination behavior. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name |

dipyridin-3-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKROEKFLSMDUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-01-4 | |

| Record name | 3-Azopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does 3-azopyridine interact with antibodies, and what are the implications of this interaction?

A1: 3-Azopyridine acts as a hapten, a small molecule that can bind to an antibody but cannot, on its own, elicit an immune response. When conjugated to a larger carrier molecule, like rabbit serum albumin (P3A), 3-azopyridine can stimulate the production of specific antibodies []. Research has focused on understanding the nature of the interaction between 3-azopyridine and antibodies generated against it (anti-3-azopyridine antibodies). These studies suggest that the interaction is primarily driven by stereoelectronic factors, specifically involving the meta-positions of the pyridine ring []. This interaction can be disrupted by altering the interfacial free energy of the surrounding medium, leading to the dissociation of antigen-antibody complexes [].

Q2: What is the significance of identifying tyrosine-containing peptides in the study of anti-3-azopyridine antibodies?

A2: Researchers utilized a technique called paired labeling to pinpoint the specific regions within the antibody structure that interact with 3-azopyridine []. By differentially labeling antibodies with and without the presence of the hapten, they could isolate peptides unique to the antibody binding site. The identification of two tyrosine-containing peptides, Val-Ser-MIT and MIT-Ser-Leu (MIT: monoiodotyrosine), from the heavy chain of the antibody suggests that tyrosine residues play a crucial role in the antibody's interaction with 3-azopyridine [, ]. This highlights the importance of specific amino acids in forming the antibody's binding pocket and mediating its affinity for the hapten.

Q3: How does the structure of 3-azopyridine derivatives influence their interaction with anti-3-azopyridine antibodies?

A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the 3-azopyridine structure affect its binding affinity to antibodies. While specific SAR studies focusing solely on 3-azopyridine and its derivatives are limited in the provided research, a broader concept emerges from studying the interaction of substituted pyridines with anti-3-azopyridine antibodies []. This research proposes that optimal geometric, electronic, and lipophilic properties are essential for maximizing the binding affinity of a molecule to a specific biomacromolecule []. This suggests that alterations to the 3-azopyridine structure, such as introducing different substituents or modifying its electronic configuration, could significantly influence its interaction with antibodies and potentially modulate its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ISOPROPYL 2-[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B1219192.png)

![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)

![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)

![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)